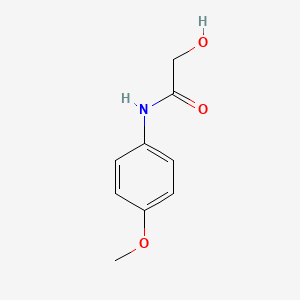

2-hydroxy-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-hydroxy-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-8-4-2-7(3-5-8)10-9(12)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUVCWAOWGVZON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyaniline with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde.

Reduction: Formation of 4-methoxyaniline.

Substitution: Formation of various substituted phenylacetamides.

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity

Research indicates that derivatives of N-(4-methoxyphenyl)acetamide exhibit significant antitumor properties. For instance, a study demonstrated that specific derivatives could induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. The mechanism involved the activation of apoptotic pathways, evidenced by increased annexin V-FITC positivity in treated cells compared to controls .

Enzyme Inhibition

N-(4-methoxyphenyl)acetamide has been studied for its inhibitory effects on various enzymes. Notably, compounds derived from it have shown selective inhibition of carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. The IC50 values for these compounds ranged from 10.93 to 25.06 nM, indicating strong inhibitory activity against CA IX .

Mechanistic Studies

Molecular Docking Studies

Molecular modeling studies have been conducted to understand the binding interactions of N-(4-methoxyphenyl)acetamide derivatives with target proteins. These studies revealed favorable binding interactions that correlate with the observed biological activities, supporting the compound's potential as a lead compound in drug design .

Synthesis and Structural Insights

Synthesis Techniques

The synthesis of N-(4-methoxyphenyl)acetamide derivatives often involves various chemical reactions, including acylation and condensation reactions. For example, one approach utilizes a reaction between 4-methoxyaniline and acetic anhydride under controlled conditions to yield high purity products .

Structural Analysis

Characterization techniques such as X-ray crystallography have been employed to elucidate the crystal structures of N-(4-methoxyphenyl)acetamide and its derivatives. These studies provide insights into conformational polymorphism and intermolecular interactions that influence their biological activities .

Case Studies

Toxicological Studies

While exploring the applications of N-(4-methoxyphenyl)acetamide, it is essential to consider its safety profile. Toxicological assessments have indicated that certain concentrations can lead to cytotoxic effects; therefore, careful dosage and formulation are crucial for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural and Physical Properties

Key Observations :

Pharmacological Activity Comparisons

Key Observations :

- Derivatives with bulky electron-withdrawing groups (e.g., quinazoline-sulfonyl in ) exhibit potent anticancer activity, suggesting that substituent bulk and electronic properties modulate efficacy.

Biological Activity

2-Hydroxy-N-(4-methoxyphenyl)acetamide, also known as N-(4-methoxyphenyl)acetamide or methacetin, is a compound of significant interest due to its diverse biological activities. This article explores the various pharmacological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 165.192 g/mol

- IUPAC Name : N-(4-methoxyphenyl)ethanimidic acid

- CAS Number : Not available

The structure of this compound features a methoxy group attached to a phenyl ring, contributing to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its utility in combating infections. Studies suggest that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

- Anti-inflammatory Properties : Evidence supports its role in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators. This activity positions it as a candidate for treating inflammatory diseases .

- Antioxidant Effects : The compound has demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer lines. This mechanism is likely mediated through the modulation of signaling pathways involved in cell growth and survival .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The hydroxy and methoxy groups facilitate interactions with enzymes involved in metabolic processes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways that regulate inflammation and cellular proliferation.

- Free Radical Scavenging : Its structure allows for effective scavenging of reactive oxygen species (ROS), which contributes to its antioxidant capabilities.

Antimicrobial Studies

A study conducted by Fang et al. (2014) demonstrated that derivatives of phenoxy-N-arylacetamides, including this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated strong efficacy comparable to standard antibiotics .

Anti-inflammatory Research

Rani et al. (2014) explored the anti-inflammatory effects of methacetin in animal models. The results indicated a marked reduction in edema and inflammatory markers when treated with the compound, suggesting its potential application in managing conditions like arthritis and other inflammatory disorders .

Antioxidant Activity

Research by Venkatachalam et al. (2012) highlighted the antioxidant properties of methacetin, showing that it effectively reduced lipid peroxidation in vitro. This suggests its potential role in preventing oxidative stress-related diseases such as cardiovascular disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| 2-Hydroxy-N-(4-chlorophenyl)acetamide | Antimicrobial, anticancer | Chlorine substitution alters properties |

| 2-Hydroxy-N-(4-nitrophenyl)acetamide | Antimicrobial, anti-inflammatory | Nitro group enhances reactivity |

| 2-Hydroxy-N-(4-phenoxyphenyl)acetamide | Anticancer, analgesic | Similar structure with varied effects |

This table illustrates how structural modifications influence the biological activities of related compounds.

Q & A

Q. Table 1: Key NMR Data

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| ¹H: 8.27 | s, 1H | NH |

| ¹H: 4.17 | s, 2H | CH₂OH |

| ¹³C: 169.68 | - | C=O |

Alternative routes involve derivatization into thioanhydrides via reaction with carbon disulfide and acyl chlorides (e.g., benzoic acid derivatives), yielding 78–85% products .

Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- Spectroscopy :

- Elemental Analysis : Verify purity (>95%) by matching calculated vs. observed C/H/N ratios .

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and O-H bonds (~3300 cm⁻¹) .

Advanced: How can researchers evaluate the pharmacological mechanisms of this compound derivatives?

Answer:

- Anti-Cancer Activity : Use MTT assays on cell lines (e.g., HCT-116, MCF-7). Derivatives like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide show IC₅₀ values <10 µM by disrupting kinase signaling .

- Receptor Binding Studies : For α₁-adrenoceptor inhibition (e.g., HJZ-3 derivative), employ radioligand displacement assays to measure binding affinity (Ki values) .

- Dose-Response Analysis : Fit data to Hill-Langmuir equations to quantify efficacy (EC₅₀) and selectivity .

Q. Table 2: Representative Pharmacological Data

| Derivative | Target | IC₅₀/Ki |

|---|---|---|

| Compound 40 | HCT-116 cells | 8.2 µM |

| HJZ-3 | α₁D-adrenoceptor | 0.15 nM |

Advanced: What crystallographic strategies are used to resolve structural ambiguities in this compound?

Answer:

- Data Collection : Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation, λ = 1.54178 Å) .

- Refinement with SHELXL : Apply twin refinement for non-merohedral twinning and incorporate hydrogen bonding constraints (e.g., O-H···O interactions) .

- Validation Tools : Check geometry with PLATON and electron density maps to exclude disorder .

Example : The crystal structure of a related compound (CCDC 1910293) revealed a monoclinic P2₁/c space group with Z = 4, validated via R-factor convergence (<0.05) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Meta-Analysis : Compare datasets using Cohen’s d to quantify effect size differences (e.g., anti-cancer IC₅₀ variability due to cell line heterogeneity) .

- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., sulfonyl vs. morpholino groups) with activity trends via QSAR models .

- Experimental Replication : Standardize assays (e.g., fixed incubation time in MTT) to minimize protocol-driven discrepancies .

Key Consideration : Bioactivity may vary due to metabolite formation (e.g., hydroxylation of methoxy groups), necessitating HPLC-MS stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.